molecular formula C7H9NO3S B1624034 Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester CAS No. 24146-36-9

Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester

Cat. No. B1624034
CAS RN: 24146-36-9
M. Wt: 187.22 g/mol
InChI Key: GFDHQCVQEZVPRQ-ZZXKWVIFSA-N
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Description

“Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester” is a chemical compound with the CAS number 24146-36-9. It is also known by its systematic name "Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate" .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, ethyl 2-cyanoacetate reacts with potassium carbonate at 20°C for approximately 0.166667 hours . In the second stage, ethyl 2-sulfanylacetate is added and the mixture is heated at reflux for approximately 0.833333 hours . The yield of this reaction is reported to be 95.7% .


Molecular Structure Analysis

The molecular formula of this compound is C7H9NO3S . Its molecular weight is 187.22 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a two-stage process involving the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-sulfanylacetate .


Physical And Chemical Properties Analysis

This compound has a melting point of 152-153°C and a predicted boiling point of 417.1±45.0°C . Its predicted density is 1.392±0.06 g/cm3 . The predicted pKa value is 14.53±0.20 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester, serves as a precursor for various heterocyclic compounds. For example, it has been used in the preparation of 6-Aryl-2.3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters through a process involving refluxing and amination (Tverdokhlebov et al., 2004).

Antimicrobial Activities

  • Some derivatives synthesized from acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester, have shown antimicrobial activities. For instance, compounds synthesized through the reaction of these esters with various agents demonstrated activity against specific microorganisms, although no antifungal activity was observed against yeast-like fungi (Demirbas et al., 2004).

Structural and Chemical Analysis

  • The structure of compounds derived from this ester has been extensively studied. For instance, an X-ray crystallographic study confirmed the structures of pyrrolothiazoles derived from these esters, revealing specific configurations at the arylmethylidene moiety (Tverdokhlebov et al., 2005).

Antibacterial and Antifungal Screening

  • Compounds synthesized from acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester, have been screened for antibacterial and antifungal activities. Some derivatives have shown effectiveness against specific bacteria and fungi, thereby indicating their potential in antimicrobial research (Ragavan et al., 2009).

properties

IUPAC Name

ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9)/b6-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDHQCVQEZVPRQ-UTCJRWHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester

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